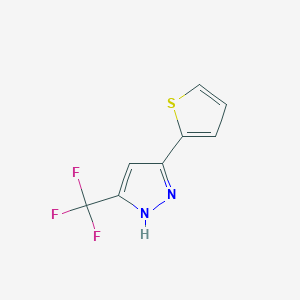

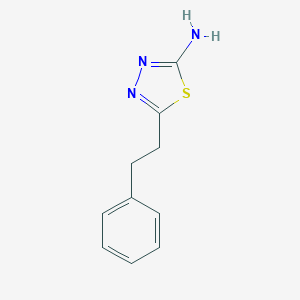

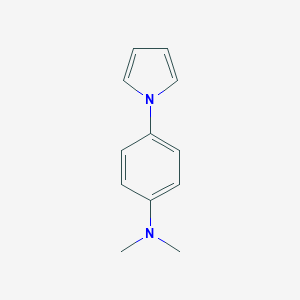

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

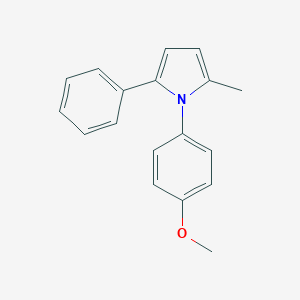

“5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C12H6F3N3O2S . It has a molecular weight of 313.26 . The IUPAC name for this compound is 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo [1,5-a]pyrimidine-3-carboxylic acid .

Synthesis Analysis

The synthesis of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been reported . This complex was prepared via the reaction of 3-trifluoromethyl-5-(2-thienyl)pyrazole with KBH4 followed by metathesis with TlNO3 . Another study reported the synthesis of 2-thio-containing pyrimidines and their condensed analogs, which are structurally similar to the compound .

Molecular Structure Analysis

The molecular structure of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been determined by X-ray diffraction . The complex is triclinic, with specific parameters provided .

Chemical Reactions Analysis

The compound could potentially be involved in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the use of organoboron reagents, which could potentially include the compound .

Scientific Research Applications

Organic Solar Cells (OSCs)

Fluorination of polymer donors is a widely adopted approach to enhance the efficiency of organic solar cells (OSCs). Researchers have synthesized new polymer donors by introducing a trifluoromethyl-ester group-substituted thiophene (TEST) unit into a typical polymer donor called PBDB-TF. This modification downshifts the highest occupied molecular orbital (HOMO) energy level, resulting in improved open-circuit voltage (Voc) in OSCs. Additionally, trifluoromethylation enhances intermolecular aggregation, leading to better light absorption, charge transport, and morphology. OSCs incorporating PBDB-TF with a TEST unit content of 20% achieved a high Voc of 0.88 V, a large fill factor (FF) of 72.70%, and a best power conversion efficiency (PCE) of 12.02% .

Selective Bromination Reactions

Bromination of 2,5-bis(2-thienyl)pyrrole with NBS in AcOH–THF demonstrates an interesting preference for the β-position of pyrrole over the α-position of thiophene. The solvent plays a crucial role in tuning this selectivity. Additionally, unusual solid-state polymerization (SSP) of β,β′-dibrominate derivatives has been observed, providing insights into synthetic pathways for functional materials .

Fluorescent Materials

A family of 2-(2-thienyl)imidazo[4,5-f][1,10]-phenanthroline (TIP) compounds, designed with large delocalized π systems, has been synthesized. These compounds incorporate alkyl chains and extend different S-, N-, and O-containing aromatic heterocyclic tails. The resulting materials exhibit simultaneous enhancement of fluorescence and other optoelectronic properties, making them promising candidates for applications in sensors, imaging, and displays .

Future Directions

properties

IUPAC Name |

3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQSZNBGFKBCNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949749 |

Source

|

| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole | |

CAS RN |

26974-16-3 |

Source

|

| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)